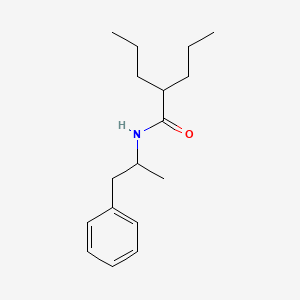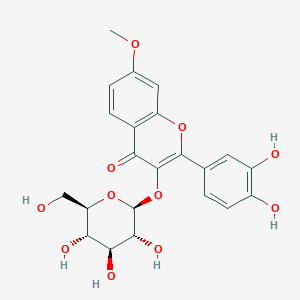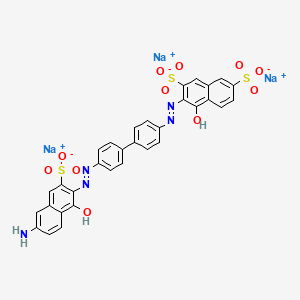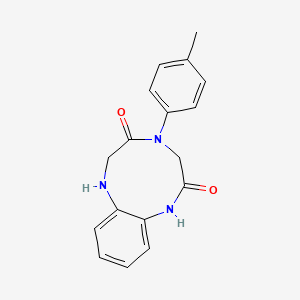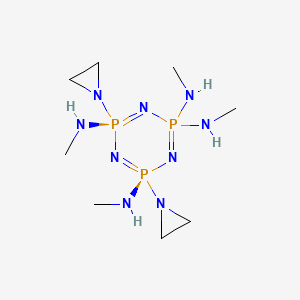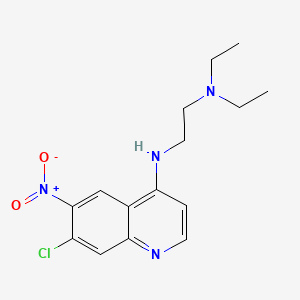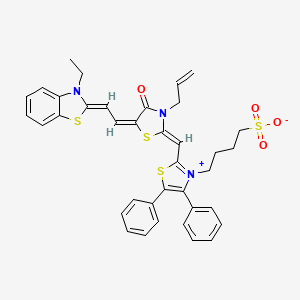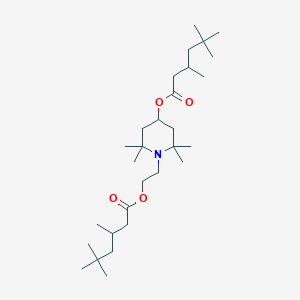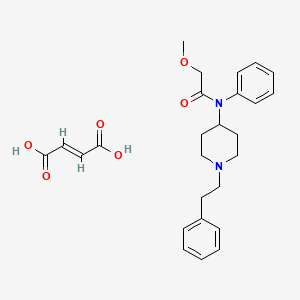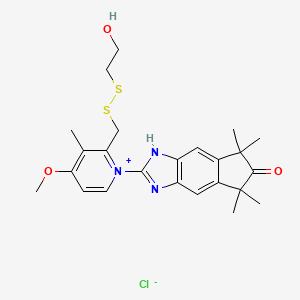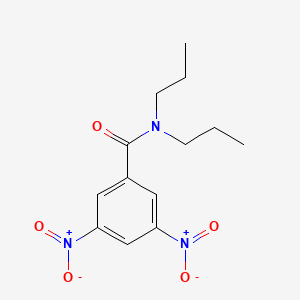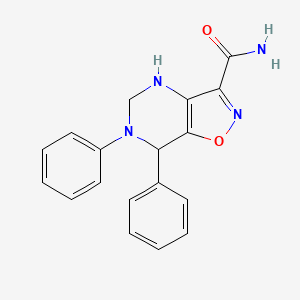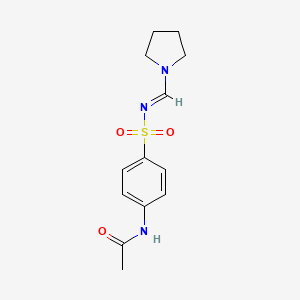
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
The synthesis of N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide typically involves the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Analyse Des Réactions Chimiques
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in bacteria and cancer cells. This inhibition leads to the disruption of cellular processes and ultimately cell death .
Comparaison Avec Des Composés Similaires
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide can be compared with other sulfonamide derivatives, such as:
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Similar in structure but may have different biological activities.
N-(4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl)acetamide: Known for its analgesic properties.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Exhibits different pharmacological activities. The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications.
Propriétés
Numéro CAS |
126826-69-5 |
|---|---|
Formule moléculaire |
C13H17N3O3S |
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
N-[4-[(E)-pyrrolidin-1-ylmethylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C13H17N3O3S/c1-11(17)15-12-4-6-13(7-5-12)20(18,19)14-10-16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)/b14-10+ |
Clé InChI |
YJZXCMJSHFUCAF-GXDHUFHOSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/N2CCCC2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



